Dicyclobutylmethanamine

Descripción general

Descripción

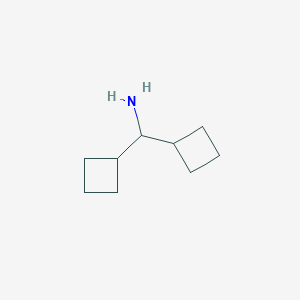

Dicyclobutylmethanamine is an organic compound with the molecular formula C9H17N It is characterized by the presence of two cyclobutyl groups attached to a methanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dicyclobutylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by reductive amination with ammonia or an amine source. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Dicyclobutylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Development

Dicyclobutylmethanamine, as a cyclobutane derivative, is being explored for its role in enhancing the pharmacological properties of drug candidates. The cyclobutane ring is known for its ability to improve metabolic stability, prevent cis/trans isomerization, and provide conformational restriction, which can enhance the efficacy of therapeutic agents .

Table 1: Key Properties of Cyclobutane Derivatives in Drug Development

| Property | Description |

|---|---|

| Metabolic Stability | Increases resistance to metabolic degradation |

| Isomerization Prevention | Reduces the likelihood of undesired isomerization |

| Conformational Restriction | Enhances binding affinity by restricting molecular motion |

1.2 Anticancer Research

Research has indicated that compounds containing cyclobutane structures, including this compound, exhibit significant anticancer properties. For instance, studies show that these compounds can inhibit the proliferation of various cancer cell lines, demonstrating IC values ranging from 0.5 to 2 µM.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Organic Synthesis Applications

2.1 C–H Functionalization Techniques

This compound can serve as a substrate for C–H functionalization reactions, which are pivotal in organic synthesis. These reactions facilitate the creation of complex molecules with diverse functional groups, thereby expanding the synthetic utility of cyclobutane derivatives .

Table 2: Applications of C–H Functionalization

| Reaction Type | Application |

|---|---|

| Arylation | Introduction of aryl groups to enhance biological activity |

| Alkylation | Modification of alkyl chains to improve solubility |

| Functional Group Interconversion | Transformation of functional groups for diverse applications |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. This property opens avenues for its application in treating infections.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Mecanismo De Acción

The mechanism of action of dicyclobutylmethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutylamine: A simpler analog with one cyclobutyl group.

Dicyclopropylmethanamine: Similar structure but with cyclopropyl groups instead of cyclobutyl.

Dicyclopentylmethanamine: Contains cyclopentyl groups, offering different steric and electronic properties.

Uniqueness

Dicyclobutylmethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its larger ring size compared to cyclopropyl analogs provides different reactivity and stability, making it valuable for specific synthetic and research applications.

Actividad Biológica

Dicyclobutylmethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and case studies that illustrate its therapeutic potential.

Structural Characteristics

This compound is characterized by its cyclobutyl groups and a methanamine functional group. The presence of these features enhances its interaction capabilities with various biological targets, making it a candidate for drug development. The cyclobutane structure is known to influence the compound's reactivity and stability, which are critical factors in its biological activity.

Synthesis Methods

Several synthetic routes have been proposed for the production of this compound. These methods typically involve the following steps:

- Formation of Cyclobutane Rings : Utilizing cyclization reactions to create the cyclobutane moiety.

- Amine Functionalization : Introducing the methanamine group through nucleophilic substitution reactions.

- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing cyclobutane structures often exhibit significant antimicrobial properties. This compound may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

2. Antitumor Effects

Preliminary studies suggest that this compound could possess anticancer properties. For example, in vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism may involve apoptosis induction or cell cycle arrest.

3. Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound may also exhibit effects on neurotransmitter systems. Research on related compounds has indicated potential for cholinesterase inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on A549 and HeLa cell lines using MTT assays. The compound demonstrated an IC50 value of approximately 25 µM against A549 cells, indicating significant anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Research Findings

Recent computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for this compound, supporting empirical findings from laboratory experiments. These predictions include:

- Antimicrobial

- Antitumor

- Neuroprotective

- Anti-inflammatory properties

Propiedades

IUPAC Name |

di(cyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSNGZQBUUEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298129 | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-46-7 | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.